molecular formula C16H14O2 B8452636 Ethanol, 2-(9-anthracenyloxy)- CAS No. 86129-59-1

Ethanol, 2-(9-anthracenyloxy)-

Cat. No.: B8452636
CAS No.: 86129-59-1
M. Wt: 238.28 g/mol
InChI Key: WEUMTNFZCWTCPV-UHFFFAOYSA-N
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Description

Ethanol, 2-(9-anthracenyloxy)- is a synthetic ethanol derivative featuring an anthracene moiety linked via an ether oxygen at the 2-position of the ethanol backbone. This compound likely exhibits properties typical of anthracene derivatives, such as strong UV absorption and fluorescence, alongside the solubility characteristics imparted by the ether linkage.

Properties

CAS No.

86129-59-1

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2-anthracen-9-yloxyethanol

InChI

InChI=1S/C16H14O2/c17-9-10-18-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11,17H,9-10H2

InChI Key

WEUMTNFZCWTCPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2OCCO

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The anthracene moiety enables electrophilic substitution at specific positions due to its conjugated π-system. Common reactions include:

Reaction TypeReagents/ConditionsProductsNotes
NitrationHNO₃, H₂SO₄ (nitrating mixture)Nitro-substituted derivatives at C-9 or C-10 positionsRegioselectivity depends on reaction temperature and electronic effects of the substituents.
SulfonationH₂SO₄, SO₃Sulfonated anthracene derivativesOccurs preferentially at the β-position of the anthracene ring.

These reactions typically proceed under mild conditions (25–50°C) with moderate yields. The ether linkage remains intact during substitution.

Oxidation Reactions

The ethanol component undergoes oxidation, while the anthracene system may participate in redox processes:

  • Primary Alcohol Oxidation :
    Using pyridinium chlorochromate (PCC) or similar oxidants, the hydroxyl group is oxidized to a ketone, forming 2-(9-anthracenyloxy)acetone .
    Reaction:

    CH3CH2O AnthracenePCCCH2Cl2COCH3O Anthracene\text{CH}_3\text{CH}_2\text{O Anthracene}\xrightarrow[\text{PCC}]{\text{CH}_2\text{Cl}_2}\text{COCH}_3\text{O Anthracene}
  • Anthracene Ring Oxidation :
    Strong oxidants like KMnO₄ or CrO₃ convert the central ring of anthracene to a quinone structure under acidic conditions.

Esterification and Ether Cleavage

The hydroxyl group participates in ester formation:

ReactionReagentsProducts
EsterificationAcetyl chloride2-(9-Anthracenyloxy) acetate
Ether CleavageHI (excess)Anthracenol + iodoethane

Photochemical Reactions

The anthracene core undergoes [4+2] cycloaddition under UV light:

  • Diels-Alder Reactions :
    Reacts with dienophiles (e.g., maleic anhydride) to form bridged cyclohexene derivatives.
    Example:

    Anthracene OCH2CH3+Maleic AnhydridehνEndo adduct\text{Anthracene OCH}_2\text{CH}_3+\text{Maleic Anhydride}\xrightarrow{h\nu}\text{Endo adduct}

Acid-Base Reactivity

  • The hydroxyl group exhibits weak acidity (pKa ~16–18) due to electron-donating effects from the anthracene ring .

  • Deprotonation with NaH or LDA forms the corresponding alkoxide, which can act as a nucleophile in alkylation reactions.

Thermal Decomposition

At temperatures >200°C, the compound undergoes decomposition via:

  • Ether Bond Scission : Releases anthracenol and ethylene gas.

  • Anthracene Degradation : Forms polycyclic aromatic hydrocarbons (PAHs) as byproducts.

Key Research Findings

  • Regioselectivity in Substitution : Nitration favors the C-10 position due to steric hindrance at C-9 from the ethoxy group.

  • Stability : The compound is stable under inert atmospheres but prone to photodegradation in sunlight.

  • Applications : Used as a fluorescent probe in materials science due to its anthracene-derived luminescence.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Applications
Ethanol, 2-(9-anthracenyloxy)- C₁₆H₁₄O₂ 246.29 (estimated) Anthracenyloxy ether Optical materials, sensors
1-(9-Anthryl)ethanol C₁₆H₁₄O 222.29 Anthracenyl Organic synthesis
2-(Decyloxy)ethanol C₁₂H₂₆O₂ 202.33 Decyl ether Surfactants, detergents
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ 120.15 Methoxyethoxy Industrial solvents
Anthracen-9-yl(thiophen-2-yl)methanol C₁₉H₁₄OS 290.38 Thiophene-anthracene Semiconductors, electronics

Q & A

Basic: What are the common synthetic routes for Ethanol, 2-(9-anthracenyloxy)- in laboratory settings?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution between 9-anthracenol and 2-chloroethanol under alkaline conditions. The reaction typically employs a base like NaOH or KOH to deprotonate the hydroxyl group of 9-anthracenol, facilitating the attack on the electrophilic carbon of 2-chloroethanol. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used to enhance reactivity. Reaction progress can be monitored using thin-layer chromatography (TLC), and purification is achieved via column chromatography or recrystallization .

Advanced: How can Response Surface Methodology (RSM) optimize the synthesis of Ethanol, 2-(9-anthracenyloxy)-?

Methodological Answer:
RSM can systematically optimize reaction parameters (e.g., temperature, molar ratio, solvent volume) by modeling their interactions. For example, a central composite design (CCD) can identify the optimal conditions for yield maximization. Variables include:

  • Independent variables: Reaction time (12–24 hrs), temperature (60–100°C), and base concentration (1–3 M).
  • Dependent variable: Reaction yield.

Statistical software (e.g., Design-Expert) analyzes variance (ANOVA) to determine significant factors. Validation experiments confirm predicted optimal conditions. This approach was successfully applied to 2-phenylethanol (2-PE) optimization in microbial systems, demonstrating its applicability to ether synthesis .

Basic: What spectroscopic techniques are effective for characterizing Ethanol, 2-(9-anthracenyloxy)-?

Methodological Answer:
Key techniques include:

NMR Spectroscopy:

  • ¹H NMR: Identifies proton environments (e.g., ethoxy chain protons at δ 3.5–4.0 ppm; anthracenyl protons at δ 7.5–8.5 ppm).
  • ¹³C NMR: Confirms carbon backbone (anthracenyl carbons at 120–140 ppm; ethoxy carbons at 60–70 ppm).

FT-IR: Detects ether C-O-C stretching (~1100 cm⁻¹) and hydroxyl (-OH) absence, confirming successful substitution.

Mass Spectrometry (MS): Molecular ion peak ([M+H]⁺) matches the molecular weight (estimated ~272 g/mol based on phenoxyethanol analogs) .

Advanced: How to resolve contradictions in thermodynamic data (e.g., solubility, stability) reported for Ethanol, 2-(9-anthracenyloxy)-?

Methodological Answer:
Contradictions often arise from measurement variability or impurities. Mitigation strategies include:

  • Standardized Protocols: Replicate experiments under controlled conditions (e.g., fixed temperature, solvent purity).
  • Computational Validation: Use quantum chemical calculations (e.g., DFT) to predict solubility parameters and compare with experimental data. For instance, studies on ZnCl₂-ethanol mixtures employed spectroscopic validation to reconcile computational and experimental results .
  • Collaborative Studies: Cross-validate data across labs using shared reference standards.

Basic: What are the key safety considerations when handling Ethanol, 2-(9-anthracenyloxy)- in laboratory environments?

Methodological Answer:

  • Toxicity: Anthracene derivatives may exhibit phototoxicity; avoid UV light exposure.
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Emergency Measures: In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Refer to anthracene derivative safety protocols for guidance .

Advanced: What mechanistic insights explain the reactivity of Ethanol, 2-(9-anthracenyloxy)- in photochemical studies?

Methodological Answer:
The anthracenyl group enables π-π* transitions, making the compound photosensitive. Mechanistic studies involve:

UV-Vis Spectroscopy: Track absorbance shifts under irradiation to identify excited-state intermediates.

Electron Paramagnetic Resonance (EPR): Detect radical formation during photodegradation.

Computational Modeling: DFT calculations map electron density changes in excited states. For example, anthracene-based compounds show propensity for [4+2] cycloaddition under UV light, which could inform stability assessments .

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